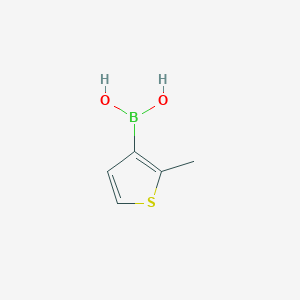

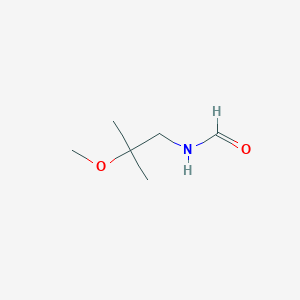

N-(2-Methoxy-2-methylpropyl)formamide

Overview

Description

N-(2-Methoxy-2-methylpropyl)formamide is an organic compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 g/mol . The IUPAC name for this compound is 2-methoxy-2-methylpropylformamide .

Synthesis Analysis

The synthesis of N-formamides, including this compound, traditionally involves the use of excessive formylating reagents such as formic acid, chloral, formate, methanol, formaldehyde, and carbon .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) . The compound has a complexity of 91.1 and a topological polar surface area of 38.3 Ų .Physical and Chemical Properties Analysis

This compound has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .Scientific Research Applications

Application in Polymer and Material Science

N-(2-Hydroxypropyl)formamide (HPF) and its derivatives have been utilized as new plasticizers for corn starch, aiding in the preparation of thermoplastic starch (TPS). This application demonstrates the material's usefulness in improving the properties of biodegradable polymers, like corn starch. The interaction between HPF and starch is evidenced by Fourier-transform infrared spectroscopy, and its effects on the crystallinity and water resistance of TPS are notable (Dai et al., 2010).

Involvement in Controlled Polymerization Processes

Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been studied for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has been facilitated by using specific chain transfer agents and initiating species. This study highlights the chemical's role in developing controlled polymerization conditions for pharmaceutical applications (Convertine et al., 2004).

Applications in Organic Synthesis

N-methoxy-N-methylamide derivatives have been employed in the enantioselective synthesis of piperidines, showcasing the compound's utility in producing pharmacologically relevant structures with specific stereochemistry (Calvez et al., 1998). Additionally, N-formylation of amines using methanol and molecular oxygen over gold nanoparticles has been reported, indicating a significant role in the synthesis of formamide (Ishida & Haruta, 2009).

Contribution to Green Chemistry

Formamides, including those derived from N-(2-Methoxy-2-methylpropyl)formamide, have been synthesized using environmentally friendly methods. For instance, a study demonstrates the synthesis of formamides using CO2 and H2, highlighting the compound's role in sustainable chemical processes (Liu et al., 2017).

Theoretical and Computational Chemistry Studies

N-substituted formamides have been the subject of ab initio theoretical studies, investigating the intramolecular hydrogen transfer processes. Such studies contribute to a deeper understanding of molecular interactions and reaction mechanisms in formamides (Guo & Ho, 1999).

Properties

IUPAC Name |

N-(2-methoxy-2-methylpropyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEBUUZRQLKSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563881 | |

| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112129-25-6 | |

| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)